2-(3-Nitropyridin-4-yl)acetonitrile CAS number search
2-(3-Nitropyridin-4-yl)acetonitrile CAS number search
Part 1: Core Directive & Executive Summary
Status: Non-Catalog / Transient Intermediate Primary Application: Precursor for 1,6-naphthyridine and pyrrolo[3,2-c]pyridine scaffolds (Kinase Inhibitors).[1]
Executive Summary: 2-(3-Nitropyridin-4-yl)acetonitrile is a critical but commercially elusive building block.[1] Unlike its non-nitrated analogs (e.g., 3-pyridylacetonitrile, CAS 6443-85-2), this compound is rarely isolated as a catalog item due to the energetic nature of the nitro group and its tendency to be consumed immediately in cyclization reactions.[1] This guide provides the definitive synthesis strategy , analytical profile , and safety protocols required to generate and validate this intermediate in-house.
Part 2: Identification & Chemical Properties
Since a direct CAS number is often absent from public commercial registries for this specific isomer, researchers must rely on structural identification and synthesis from established precursors.[1]
| Property | Data |
| Compound Name | 2-(3-Nitropyridin-4-yl)acetonitrile |
| Synonyms | (3-Nitro-4-pyridyl)acetonitrile; 3-Nitro-4-cyanomethylpyridine |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Predicted LogP | ~0.8 (Lipophilic, amenable to organic extraction) |
| Key Functional Groups | Nitro (-NO₂), Nitrile (-CN), Pyridine Nitrogen |
| Closest Commercial Analog | 2-(Pyridin-4-yl)acetonitrile (CAS 13121-99-8 ) |
| Primary Precursor | 4-Chloro-3-nitropyridine (CAS 13091-23-1 ) |
Part 3: Synthetic Architecture
The most robust route to 2-(3-Nitropyridin-4-yl)acetonitrile avoids the direct nitration of 4-pyridylacetonitrile, which can lead to energetic instability and complex isomer mixtures.[1] Instead, a Vicarious Nucleophilic Substitution (VNS) approach using 4-chloro-3-nitropyridine is recommended.[1]
Synthesis Workflow Diagram
Caption: Figure 1. Optimized synthetic pathway via S_NAr and Krapcho decarboxylation to avoid nitration hazards.
Part 4: Detailed Experimental Protocol
Phase 1: Nucleophilic Substitution (S_NAr)
-
Preparation: Dissolve Ethyl cyanoacetate (1.1 eq) in dry THF or DMF.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 2.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Addition: Add 4-Chloro-3-nitropyridine (1.0 eq) slowly to the enolate solution. The solution will turn deep red/purple (characteristic of Meisenheimer complex formation).[1]
-
Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The starting chloride (Rf ~0.[1]6) should disappear.
-
Quench: Carefully quench with saturated NH₄Cl. Extract with EtOAc.[1]
Phase 2: Decarboxylation (Krapcho Conditions) Note: This step removes the ester group to yield the acetonitrile.[1]
-
Setup: Dissolve the crude intermediate ester in DMSO (wet, containing ~1-2 eq water).
-
Catalyst: Add LiCl or NaCl (3-4 eq).
-
Heating: Heat to 120-130°C for 2-6 hours. Evolution of CO₂ gas will be observed.[1]
-
Workup: Cool to RT. Dilute with water (5x volume).[1] Extract exhaustively with DCM or EtOAc.[1]
-
Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Yield Expectation: 40-60% over two steps.[1]
-
Part 5: Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized product, compare your data against these expected values.
| Technique | Expected Signal | Mechanistic Interpretation |
| ¹H NMR (CDCl₃) | δ 9.2-9.4 (s, 1H) | H-2 : Highly deshielded due to adjacent Nitro group and ring nitrogen.[1] |
| δ 8.8-8.9 (d, 1H) | H-6 : Deshielded, couples with H-5.[1] | |
| δ 7.6-7.8 (d, 1H) | H-5 : Shielded relative to H-2/H-6.[1] | |
| δ 4.1-4.3 (s, 2H) | -CH₂-CN : Characteristic singlet.[1] Shift indicates electron-deficient ring attachment.[1] | |
| IR Spectroscopy | ~2250 cm⁻¹ | C≡N Stretch : Sharp, weak-to-medium intensity.[1] |
| 1530 & 1350 cm⁻¹ | NO₂ Stretch : Asymmetric and symmetric stretches (Strong).[1] | |
| HRMS (ESI+) | [M+H]⁺ = 164.045 | Confirms molecular formula C₇H₅N₃O₂.[1] |
Part 6: Applications in Drug Discovery
The 2-(3-Nitropyridin-4-yl)acetonitrile scaffold is a "privileged structure" for generating fused bicyclic systems.[1]
-
1,6-Naphthyridines:
-
Pyrrolo[3,2-c]pyridines:
Part 7: Safety & Handling (MSDS Highlights)
-
Energetic Hazard: The combination of a nitro group on a pyridine ring creates potential shock sensitivity.[1] Do not distill the neat residue at high temperatures (>150°C).[1]
-
Cyanide Metabolism: While not free cyanide, alpha-carbon nitriles can release CN⁻ metabolically or under strong hydrolytic conditions.[1] Handle with appropriate PPE.[1]
-
Skin Sensitizer: Pyridine derivatives are potent sensitizers.[1] Use double-gloving (Nitrile).[1]
References
-
Synthesis of 4-substituted-3-nitropyridines
-
Decarboxylation Methodology (Krapcho)
-
Precursor Data (4-Chloro-3-nitropyridine)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
